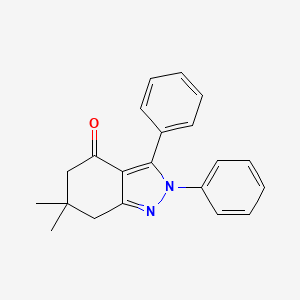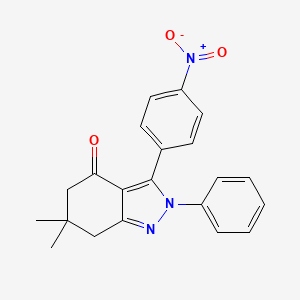![molecular formula C20H30N2O5S2 B7837361 1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide](/img/structure/B7837361.png)
1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide is an intriguing compound that has garnered attention due to its complex structure and potential applications. This compound comprises a tetrahydrothiophene ring, piperidine moiety, and a sulfonyl-substituted tert-butylphenyl group. Its unique architecture and functionality make it a subject of interest for various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide typically involves multi-step procedures:
Formation of the tetrahydrothiophene ring: : This is achieved through a cyclization reaction, where sulfur-containing precursors undergo intramolecular nucleophilic substitution.
Introduction of the sulfonyl group: : The sulfonylation involves the reaction of the formed tetrahydrothiophene ring with sulfonyl chlorides in the presence of a base like pyridine.
Piperidine incorporation: : The piperidine ring is introduced through a substitution reaction with suitable piperidine derivatives.
Carboxamide formation: : The final step typically involves forming the carboxamide group through a reaction with amine precursors.
Industrial Production Methods: For industrial-scale production, continuous flow reactors are employed to ensure optimal reaction conditions and yield. Catalysts and optimized temperatures play a crucial role in maximizing the efficiency of each reaction step. Solvent recycling and green chemistry principles are increasingly used to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide undergoes various reactions:
Oxidation: : Often catalyzed by agents like potassium permanganate or hydrogen peroxide.
Reduction: : Performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation and nitration reactions can be facilitated using respective reagents like bromine or nitric acid.
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Bromine in carbon tetrachloride for halogenation; nitric acid in sulfuric acid for nitration.
Oxidation: : Produces oxidized derivatives with increased functional groups.
Reduction: : Yields reduced analogs with modified redox states.
Substitution: : Results in halogenated or nitrated compounds.
Scientific Research Applications
1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide finds applications in:
Chemistry: : Used as a starting material for synthesizing complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition.
Medicine: : Explored for therapeutic effects in treating certain diseases.
Industry: : Utilized in the manufacture of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: : Binds to active sites of specific enzymes, blocking their activity.
Pathway Modulation: : Interferes with biological pathways, altering cellular functions.
Receptor Interaction: : Acts on specific receptors, initiating or inhibiting signal transduction.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, 1-{(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide stands out due to its unique combination of functional groups and stereochemistry.
List of Similar Compounds:1-{(3S,4R)-4-[(4-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide
1-{(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide
1-{(3S,4R)-4-[(4-isopropylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperidine-4-carboxamide
Exploring this compound further opens new avenues in research and potential applications across various fields. Intrigued by its possibilities? Feel free to dive deeper into each aspect!
Properties
IUPAC Name |
1-[(3S,4R)-4-(4-tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S2/c1-20(2,3)15-4-6-16(7-5-15)29(26,27)18-13-28(24,25)12-17(18)22-10-8-14(9-11-22)19(21)23/h4-7,14,17-18H,8-13H2,1-3H3,(H2,21,23)/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDSCFGZVDLYGF-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837286.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B7837290.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837301.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837306.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7837309.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7837323.png)
![(3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-ethylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837340.png)
![(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837342.png)
![(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837364.png)


![7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7837371.png)
![5-Benzyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B7837378.png)
![methyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7837382.png)
